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Compound of Interest

Compound Name: Methyl aluminum

Cat. No.: B8321255 Get Quote

This technical guide provides an in-depth analysis of quantum chemical studies on methyl
aluminum species, with a particular focus on trimethylaluminum (TMA) and its hydrolysis

products, including the industrially significant cocatalyst, methylaluminoxane (MAO). This

document is intended for researchers, scientists, and professionals in drug development and

catalysis, offering a summary of key structural and energetic data, detailed experimental and

computational methodologies, and visualizations of relevant processes.

Data Presentation: Structural and Energetic
Parameters
Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have

provided significant insights into the geometric and energetic properties of methyl aluminum
species. The following tables summarize key quantitative data from various computational

studies.

Table 1: Calculated Structural Parameters of Trimethylaluminum (TMA) Monomer and Dimer
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Species Parameter
Computational
Method

Calculated
Value

Experimental
Value

TMA Monomer Symmetry - D3h -

Al-C Bond

Length
- - -

C-Al-C Bond

Angle

B3LYP/6-

311++G(3df,2p)
120.0°

120° (gas phase)

[1]

TMA Dimer Symmetry - D2h -

Al-Cterminal

Bond Length
B3LYP 1.940(5) Å -

Al-Cbridging

Bond Length
B3LYP 2.096(3) Å -

Al-Al Distance B3LYP 2.599(2) Å -

Ct-Al-Ct Angle - ~117° -

Cb-Al-Cb Angle B3LYP 106.5(1)° -

Note: Ct refers to a terminal methyl group and Cb refers to a bridging methyl group.

Table 2: Calculated Energetics of Trimethylaluminum Dimerization and Initial Hydrolysis
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Reaction Parameter
Computational
Method

Calculated Value
(kcal/mol)

2 TMA (monomer) ⇌

TMA (dimer)

Enthalpy of

Dimerization

Vapor Pressure

Measurement
-20.2

TMA + H2O →

(CH3)3Al:OH2
Binding Energy

CCSD(T)//B3LYP/6-

311++G(3df,2p) +

ZPE

-15.1[1]

(CH3)3Al:OH2 →

[(CH3)3Al-OH2]‡

Activation Energy

Barrier (TS1b)
CCSD(T)//B3LYP 15.0[1]

TMA + H2O →

(CH3)2AlOH + CH4

Overall Reaction

Energy
CCSD(T)//B3LYP -34.9[1]

Experimental Protocols
The computational findings are often validated and complemented by various experimental

techniques. Below are detailed methodologies for key experiments cited in the study of methyl
aluminum species.

Solid-State Nuclear Magnetic Resonance (ssNMR)
Spectroscopy for MAO Characterization
Solid-state NMR, particularly at ultrahigh magnetic fields, is a powerful tool for elucidating the

local atomic environments in amorphous materials like MAO.

Sample Preparation: A commercial MAO solution is dried under high vacuum to remove

volatile components, including excess TMA, yielding a solid white powder (MAO-1). For

reactivity studies, this solid MAO is then reacted with a specific molar ratio of a reagent, such

as zirconocene ([ZrCp2Me2]), to form the desired adduct (e.g., MAO-3 with a Zr/Al ratio of

1/10).[2]

NMR Data Acquisition: The solid sample is packed into an NMR rotor. 27Al Magic Angle

Spinning (MAS) NMR spectra are acquired on a high-field spectrometer (e.g., 28.2 T,

corresponding to a 1H Larmor frequency of 1200 MHz).[2] High spinning speeds (e.g., 50
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kHz) are employed to average out anisotropic interactions and obtain high-resolution

spectra.[2][3]

Spectral Analysis: The resulting spectra reveal multiple overlapping signals corresponding to

different aluminum coordination environments within the MAO structure. Deconvolution of the

spectra, aided by DFT calculations of NMR parameters for proposed structural models,

allows for the identification and quantification of these different Al sites.[2][3] Two-

dimensional correlation experiments, such as 27Al Double-Quantum Single-Quantum

(DQSQ) MAS NMR, can be used to probe the spatial proximity of different aluminum sites.[2]

Electrospray Ionization Mass Spectrometry (ESI-MS) for
MAO Analysis
ESI-MS is employed to study the distribution of oligomeric species in MAO and to monitor its

formation through the hydrolysis of TMA.

Sample Preparation: The MAO sample, either a commercial solution or one synthesized in

the lab, is dissolved in a suitable solvent. To facilitate ionization and detect anionic species, a

donor additive like octamethyltrisiloxane (OMTS) is often added to the solution.[4]

Mass Spectrometry: The prepared solution is infused into the ESI source of a mass

spectrometer. The gentle ionization process of ESI allows for the transfer of large, non-

volatile oligomers from solution to the gas phase without significant fragmentation.

Data Analysis: The resulting mass spectrum shows a distribution of ions, with their mass-to-

charge ratios (m/z) corresponding to different MAO oligomers, often with associated TMA

molecules. By analyzing the m/z values, the composition of these species, such as

[(MeAlO)16(Me3Al)6Me]-, can be determined.[5][6]

Infrared (IR) Spectroscopy for Surface Reaction Studies
IR spectroscopy is utilized to investigate the reactions of methyl aluminum species with

surfaces, such as silica gel.

Substrate Preparation: The silica gel substrate is pretreated under specific conditions (e.g.,

heating to 600°C) to control the surface functional groups, such as hydroxyls.[7][8]
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Reaction: The pretreated silica is exposed to the vapor of the aluminum compound (e.g.,

TMA) under controlled conditions.

Spectral Measurement: IR spectra of the silica are recorded before and after the reaction.

The changes in the vibrational bands, particularly in the hydroxyl stretching region, provide

information about the consumption of surface hydroxyl groups and the formation of new

surface species, such as Si-O-Al linkages.[7][8]

Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and reaction

pathways in the quantum chemical study of methyl aluminum species.
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Caption: A general workflow for quantum chemical calculations on methyl aluminum species.
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TMA + H2O (CH3)3Al:OH2
(Lewis Acid-Base Adduct)

-15.1 kcal/mol

Transition State
[(CH3)3Al-OH2]‡+15.0 kcal/mol

(CH3)2AlOH + CH4-34.9 kcal/mol (overall)

Click to download full resolution via product page

Caption: Initial reaction pathway and energetics of trimethylaluminum (TMA) hydrolysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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